molecular formula C12H22BrNSi2 B1587116 4-Bromo-N,N-bis(trimethylsilyl)aniline CAS No. 5089-33-8

4-Bromo-N,N-bis(trimethylsilyl)aniline

Cat. No. B1587116
CAS RN: 5089-33-8
M. Wt: 316.38 g/mol
InChI Key: YJYMZGDBOMZWSR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(trimethylsilyl)aniline is an N-protected aryl reagent . It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane) .


Synthesis Analysis

The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline involves the N-metallation of bromoanilines with ethylmagnesium bromide followed by a reaction with trimethylchlorosilane . This process provides N-mono and N-bis(trimethylsilyl)bromoanilines depending on the structure of the substrate .


Molecular Structure Analysis

The molecular formula of 4-Bromo-N,N-bis(trimethylsilyl)aniline is C12H22BrNSi2 . It has a molecular weight of 316.38 . The SMILES string representation is CSi©N(c1ccc(Br)cc1)Si©C .


Physical And Chemical Properties Analysis

4-Bromo-N,N-bis(trimethylsilyl)aniline is a liquid at room temperature . It has a boiling point of 156-158°C at 23 mmHg and a density of 1.121 g/mL at 25°C . The compound has a flash point of >230 °F .

Scientific Research Applications

Chemical Reactions and Compound Formation

4-Bromo-N,N-bis(trimethylsilyl)aniline is involved in various chemical reactions leading to the formation of unique compounds. For instance, the reaction of sodium bis(trimethylsilyl)amide with bromobenzene results in a mixture of N,N-bis-(trimethylsilyl)aniline and its rearrangement product, N,2-bis(trimethylsilyl)aniline, through a 1,3-migration of the trimethylsilyl group (Lis et al., 2013). Similarly, the reaction of alkali metal bis(trimethylsilyl)amides with halobenzenes, including bromobenzenes, yields a mixture of these aniline derivatives (Lis et al., 2015).

Use in Organometallic Chemistry

In organometallic chemistry, 4-bromo-N,N-bis(trimethylsilyl)aniline is utilized in the assembly of oligonuclear ferrocene aggregates. These aggregates, held together by covalent boron-nitrogen bonds, have been characterized by X-ray crystallography (Ma et al., 2002).

Synthesis of Aniline Derivatives

The synthesis of various aniline derivatives is facilitated by 4-bromo-N,N-bis(trimethylsilyl)aniline. For example, N-metallation of bromoanilines followed by reaction with trimethylchlorosilane can produce N-mono and N-bis(trimethylsilyl)bromoanilines (Storozhenko et al., 2008).

Catalysis and Chemical Synthesis

4-Bromo-N,N-bis(trimethylsilyl)aniline plays a role in catalytic processes and chemical syntheses. For instance, nickel salts catalyze the C-N cross-coupling reaction between (hetero)aryl bromides and lithium bis(trimethylsilyl)amide without the need for any additive ligand, useful in academic laboratory settings (Martinez et al., 2018).

Polymer Chemistry

In polymer chemistry, the compound is used in the synthesis of polyphosphazenes. For example, poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) is prepared by reacting poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline (Chang et al., 1992).

Peterson Olefinations

4-Bromo-N,N-bis(trimethylsilyl)aniline is also employed in Peterson olefinations. The synthesis of α,α-bis(trimethylsilyl)toluenes and tris(trimethylsilyl)methane for stereoselective Peterson olefinations has been achieved with a wide substrate scope, where N,N-bis(trimethylsilyl)aniline is identified as a byproduct (Das et al., 2015).

Safety And Hazards

On contact with water, this compound liberates aniline compounds which are known to have a chronic effect on the central nervous system . It can cause immediate or delayed severe eye irritation and may produce skin irritation or contact dermatitis which may be delayed several hours .

Future Directions

The compound’s use in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane), suggests potential future directions in these areas .

properties

IUPAC Name

4-bromo-N,N-bis(trimethylsilyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMZGDBOMZWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399223
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-bis(trimethylsilyl)aniline

CAS RN

5089-33-8
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
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Synthesis routes and methods I

Procedure details

4-Aminophenylboronic acid by Grignard reaction on N,N-bis(trimethylsilyl)-4-bromoaniline 10.0 g (58.1 mmol) of 4-bromoaniline were dissolved in 200 ml of triethylamine and admixed with 25 ml (130 mmol) of trimethylsilyl trifluoromethanesulfonate. The mixture was heated to reflux for 8 h. The reaction mixture was concentrated and the crude product distilled under high vacuum. 11.9 g (37.8 mmol, 65%) of N,N-bis(trimethylsilyl)-4-bromoaniline were obtained.
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Synthesis routes and methods II

Procedure details

The general procedure described by J. R. Pratt et al, in the publication entitled "Organosilicon Compounds. XX. Synthesis of Aromatic Diamines via Trimethylsilyl-Protecting Aniline Intermediates," J. Org. Chem, Vol. 40, No. 8, 1975, pages 1090 to 1094, was followed with some modifications as described herein To a tetrahydrofuran (500 ml) solution of p-bromoaniline (106.0g, 0.62 mol) cooled to 0° C. there was added over a period of one hour n-butyllithium (825 ml, 1.3 mol). The reaction mixture turned brown but remained homogeneous The reaction mixture was refluxed for 2 hours to complete the metallation, cooled to ice temperature, and then chlorotrimethylsilane (180 ml, 1 4 mol) was added so as to not let the reaction temperature exceed 15° C.. The reaction mixture was allowed to warm to room temperature and was refluxed overnight Filtration was accomplished by the Schlenk technique, and a gas chromatogram (GC) was taken. The solvent was evaporated and the residue was distilled to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun was discarded); Fraction 2 - b.p. 90°-108° C./0 5 torr, 32g, 95% pure by
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
JR Babu, G Sinai‐Zingde… - Journal of Polymer Science …, 1993 - Wiley Online Library
This research has focused on the development of telechelic, aromatic amine functional, poly(dimethylsiloxane) oligomers without any aliphatic components in the polymer backbone. …
Number of citations: 15 onlinelibrary.wiley.com
K Ma, HW Lerner, S Scholz, JW Bats, M Bolte… - Journal of …, 2002 - Elsevier
The reaction of FcBBr 2 [1; Fc=(C 5 H 5 )Fe(C 5 H 4 )] with either 4-bromo-N,N-bis(trimethylsilyl)aniline or lithium N-tert-butyltrimethylsilylamide or sodium N,N-bis(trimethylsilyl)amide or …
Number of citations: 35 www.sciencedirect.com
LH Tagle, CA Terraza, A Leiva… - Journal of applied …, 2006 - Wiley Online Library
Poly(amides) and poly(imides) containing the heteroatoms Si or Ge in the main chain and bonded to four carbon atoms were synthesized and characterized by IR and 1 H, 13 C and 29 …
Number of citations: 29 onlinelibrary.wiley.com
GF Taylor, MK Hristova‐Kazmierski… - Journal of Labelled …, 1996 - Wiley Online Library
4‐Amino[7‐ 14 C]benzoic acid (3) is prepared by carbonation of the lithium salt of N, N‐bis(trimethylsilyl)aniline. The methyl ester (4) of 3 is generated with trimethylsilyldiazomethane, …
BP Cho, LR Blankenship, JD Moody, DR Doerge… - Tetrahedron, 2000 - Elsevier
This paper describes the preparation of 4′-amino (2) and 4′-nitro (3) derivatives of 4-N,N-dimethylaminotriphenylmethane as precursors for presumed DNA-binding metabolites of …
Number of citations: 17 www.sciencedirect.com
V Vij, TS Haddad, GR Yandek, SM Ramirez, JM Mabry - Silicon, 2012 - Springer
A series of novel aromatic Polyhedral Oligomeric SilSesquioxane (POSS) dianiline molecules has been synthesized for use in the preparation of high temperature aromatic polyimides. …
Number of citations: 26 link.springer.com
CA Terraza, LH Tagle, A Leiva - Polymer Bulletin, 2005 - Springer
The synthesis and characterization of aromatic rigid poly(urethanes) containing silicon and/or germanium in the main chain is described. These polymers were synthesized by …
Number of citations: 25 link.springer.com
UP Pandey, P Thilagar - Advanced Optical Materials, 2020 - Wiley Online Library
External stimuli‐responsive luminogens have attracted a lot of attention in the recent years owing to their potential applications in various fields such as sensing, bio‐probes, and optical …
Number of citations: 18 onlinelibrary.wiley.com
LH Tagle, FR Diaz, D Radic, A Opazo… - Journal of Inorganic and …, 2000 - Springer
Poly(amides) (PAs) derived from bis(4-aminophenyl)-diphenylgermane and bis(4-aminophenyl)-diphenylsilane, and terephthaloyl, isophthaloyl, and tetrachloroterephthaloyl chlorides, …
Number of citations: 24 link.springer.com
LH Tagle, CA Terraza, PA Ortiz… - Journal of the Chilean …, 2011 - SciELO Chile
Poly (imide-amides)(PIAs) containing the heteroatoms Si and/or Ge in the main chain were obtained from diacids, which were synthesized from trimellitic anhydride and the diamines …
Number of citations: 7 www.scielo.cl

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